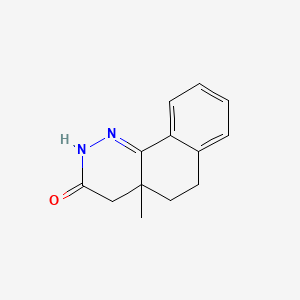
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine typically involves multiple steps. One common approach is to start with thymine and introduce the hydroxyethoxy and methylphenylthio groups through a series of chemical reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can affect the methylphenylthio group, possibly converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of DNA and RNA interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique properties make it suitable for use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethoxy and methylphenylthio groups can form specific interactions with these targets, influencing their activity and function. This can lead to various biological effects, including inhibition of viral replication or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound shares the hydroxyethoxy group but differs in its overall structure and functional groups.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: Similar in having a hydroxyethoxy group, but with different chemical properties and applications.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is unique due to its combination of a thymine base with hydroxyethoxy and methylphenylthio groups. This specific structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
125056-57-7 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-5-3-4-6-12(10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI Key |
ANRIBZPUUPZZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2COCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



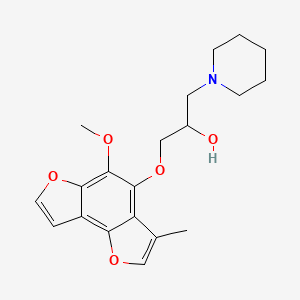

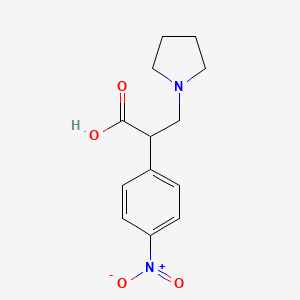
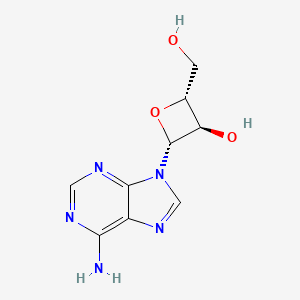
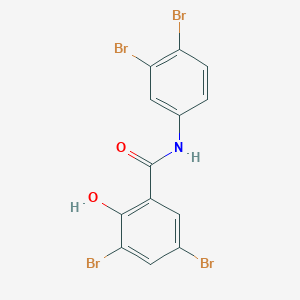
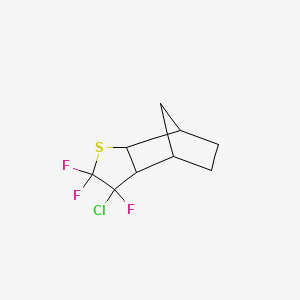
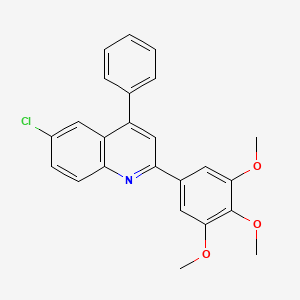
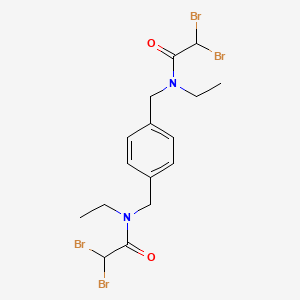
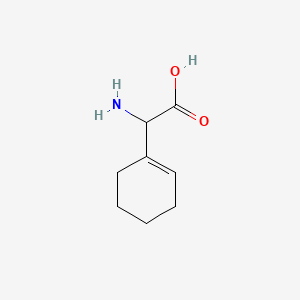
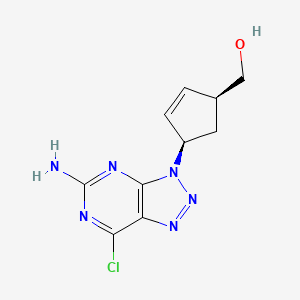

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
